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Compound of Interest

Compound Name: 4-Chloro-5-nitropyrimidin-2-amine

Cat. No.: B170380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-5-nitropyrimidin-2-amine, a key intermediate in medicinal chemistry and drug

development. Due to the limited availability of published experimental data for this specific

compound, this guide presents predicted data and data from closely related analogs to provide

valuable reference points for researchers. Detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

included.

Spectroscopic Data
While specific experimental spectra for 4-Chloro-5-nitropyrimidin-2-amine are not readily

available in the public domain, data for structurally similar compounds can provide useful

insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.

For 4-Chloro-5-nitropyrimidin-2-amine, one would expect a simple spectrum in the aromatic

region for the single pyrimidine proton and signals for the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-5-nitropyrimidin-2-amine
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H6 8.5 - 9.0 Singlet

NH₂ 7.0 - 8.0 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-5-nitropyrimidin-2-amine

Carbon Predicted Chemical Shift (δ, ppm)

C2 158 - 162

C4 155 - 160

C5 130 - 135

C6 150 - 155

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Chloro-5-nitropyrimidin-2-amine would be characterized by absorptions corresponding

to the N-H stretches of the amine group, the N=O stretches of the nitro group, and vibrations of

the pyrimidine ring.

Table 3: Expected IR Absorption Bands for 4-Chloro-5-nitropyrimidin-2-amine
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Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (Amine) 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

N=O Asymmetric Stretch

(Nitro)
1520 - 1560 Strong

N=O Symmetric Stretch (Nitro) 1345 - 1385 Strong

C=N Stretch (Pyrimidine Ring) 1600 - 1680 Medium

C-Cl Stretch 600 - 800 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition. For 4-Chloro-5-nitropyrimidin-2-amine, the mass spectrum would show a

molecular ion peak and characteristic isotopic patterns due to the presence of chlorine. A

related compound, 2-chloro-4-amino-5-nitropyrimidine, showed a measured m/z of 175.0

([M+H]⁺) in a liquid chromatography-mass spectrometry (LCMS) analysis.[1]

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-5-nitropyrimidin-2-amine

Ion Predicted m/z Notes

[M]⁺ 174.0 Corresponding to ³⁵Cl isotope

[M+2]⁺ 176.0
Corresponding to ³⁷Cl isotope

(approx. 1/3 intensity of M⁺)

[M+H]⁺ 175.0 Corresponding to ³⁵Cl isotope

[M+H+2]⁺ 177.0

Corresponding to ³⁷Cl isotope

(approx. 1/3 intensity of

[M+H]⁺)
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed

above.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified 4-Chloro-5-nitropyrimidin-2-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR

spectrometer.

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a spectral width of 0-200 ppm is appropriate, with a larger number of scans

and a relaxation delay of 2-5 seconds.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 4-Chloro-5-nitropyrimidin-2-amine with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4-Chloro-5-nitropyrimidin-2-amine (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (LC-MS with Electrospray Ionization - ESI):

The sample is introduced into the mass spectrometer via a liquid chromatograph.

Electrospray ionization in positive ion mode is a common method for this type of compound.

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range

appropriate for the expected molecular weight (e.g., m/z 50-500).

The data system records the abundance of ions at each m/z value.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chloro-5-nitropyrimidin-2-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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